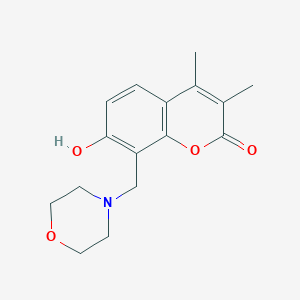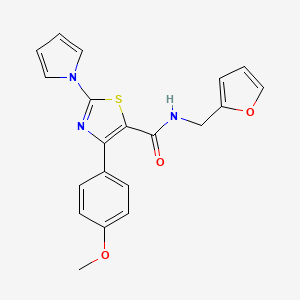![molecular formula C20H17N5O3 B12167719 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12167719.png)
4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Triazole Moiety:
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and
Properties
Molecular Formula |
C20H17N5O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-methoxy-4-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-15-6-7-16-18(8-15)22-9-17(19(16)26)20(27)24-14-4-2-13(3-5-14)10-25-12-21-11-23-25/h2-9,11-12H,10H2,1H3,(H,22,26)(H,24,27) |
InChI Key |
OQKJMWJPHPTGHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro-](/img/structure/B12167638.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12167655.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12167661.png)
![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167692.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12167699.png)
![N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide](/img/structure/B12167703.png)
![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)
![3-[(E)-(4-methylphenyl)diazenyl]-1H-indole](/img/structure/B12167733.png)
